

A Technical Guide to the Physical Characteristics of Dabigatran Etexilate-d11

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Compound of Interest

Compound Name: Dabigatran Etexilate-d11

Cat. No.: B15556863

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Dabigatran Etexilate-d11**, a deuterated isotopologue of the direct thrombin inhibitor prodrug, Dabigatran Etexilate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its fundamental properties. Included are tabulated summaries of its physical and chemical data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and analytical workflows.

Introduction

Dabigatran Etexilate is an orally administered prodrug that is rapidly converted in the body to its active form, dabigatran, a potent, direct thrombin inhibitor.[1] **Dabigatran Etexilate-d11** is a stable isotope-labeled version of the molecule, where eleven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard in quantitative bioanalysis by mass spectrometry. Understanding its physical characteristics is paramount for its correct handling, storage, and application in a research setting.

Physical and Chemical Properties

The physical and chemical properties of **Dabigatran Etexilate-d11** are summarized in the table below. While some data, such as the melting point and solubility, are not directly available for the deuterated form, the values for the non-deuterated compound (Dabigatran Etexilate Mesylate) serve as a close approximation due to the negligible impact of deuterium substitution on these bulk properties.

Property	Value	Source(s)
Molecular Formula	C34H30D11N7O5	[2]
Molecular Weight	638.8 g/mol	[2]
Appearance	Yellow-white to yellow powder (inferred from non-deuterated form)	[3]
Melting Point	>125°C (for mesylate salt)	[4]
Solubility (of Mesylate Salt)	Water: 1.8 mg/mL Methanol: Freely soluble Ethanol: Slightly soluble Isopropanol: Sparingly soluble DMSO: Soluble (Slightly, Heated)	[3][4][5]
Storage Conditions	Store at -20°C, protected from light and moisture.	[6]

Experimental Protocols

The analytical methodologies for **Dabigatran Etexilate-d11** are analogous to those for the non-deuterated compound. Below are detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is suitable for determining the purity and concentration of **Dabigatran Etexilate-d11**.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Phenomenex Kinetex EVO C18 (250 x 4.6 mm, 5 μ m) or equivalent.[7]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of triethylammonium phosphate buffer (pH 2.0), methanol, and acetonitrile (e.g., in a 30:30:40 v/v ratio).[7]
- Flow Rate: 0.6 mL/min.[7]
- Detection: UV detection at 254 nm.[7]
- Sample Preparation: Dissolve an accurately weighed amount of **Dabigatran Etexilate-d11** in a suitable diluent, such as a mixture of water and acetonitrile (70:30 v/v), to a known concentration.[8]
- Procedure:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject a defined volume (e.g., 10 μ L) of the sample solution.[8]
 - Monitor the elution of the compound and record the chromatogram.
 - The retention time for Dabigatran Etexilate is typically around 3.73 minutes under these conditions.[7]
 - Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification in Biological Matrices

This method is ideal for the sensitive quantification of **Dabigatran Etexilate-d11**, particularly when used as an internal standard for the analysis of Dabigatran Etexilate in plasma or other biological samples.

- Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS).

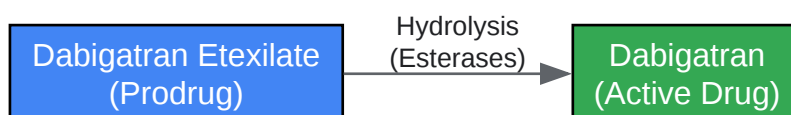
- Column: A C18 reversed-phase column, such as an Inertsil ODS-4 (250 mm x 4.6 mm, 5 μ m).[8]
- Mobile Phase: A gradient elution using a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium formate buffer, pH 7.0) and an organic component (e.g., acetonitrile).[9]
- Flow Rate: 0.6 mL/min.[9]
- Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).[10]
 - Mass Transitions: For the quantification of the non-deuterated Dabigatran Etexilate, the transition m/z 629.464 \rightarrow 290.100 is monitored. For **Dabigatran Etexilate-d11** as an internal standard, a corresponding mass shift would be monitored.[10]
- Sample Preparation (from plasma):
 - To a plasma sample, add an internal standard solution (**Dabigatran Etexilate-d11**).
 - Perform protein precipitation by adding a solvent like acetonitrile.[10]
 - Centrifuge the sample to pellet the precipitated proteins.
 - Evaporate the supernatant to dryness.
 - Reconstitute the residue in the mobile phase before injection.[10]
- Procedure:
 - Inject the prepared sample into the LC-MS/MS system.
 - Acquire data in MRM mode for both the analyte and the internal standard.

- The concentration of the analyte is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Dabigatran Etexilate

Dabigatran Etexilate is a prodrug that undergoes hydrolysis to form the active drug, Dabigatran. This metabolic conversion is a critical step in its mechanism of action.

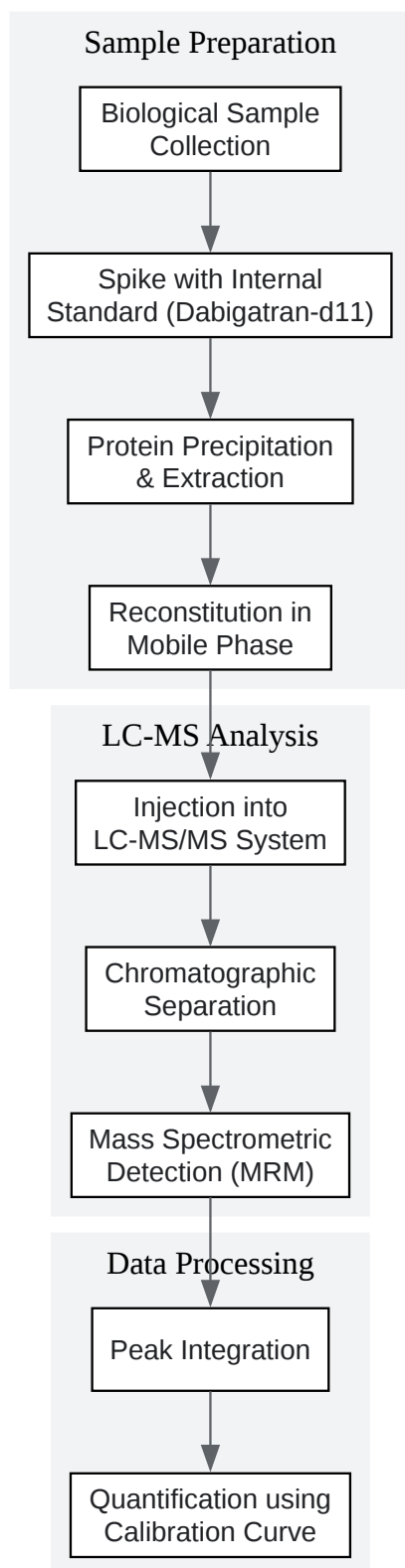


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Caption: Metabolic conversion of Dabigatran Etexilate to Dabigatran.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a sample using LC-MS.



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Caption: Workflow for quantitative analysis by LC-MS.

Conclusion

Dabigatran Etexilate-d11 is a crucial analytical tool for the development and study of its non-deuterated counterpart. This guide provides essential physical and chemical data, along with robust analytical methodologies, to support its effective use in research and development. The provided diagrams offer a clear visualization of its metabolic fate and a standard workflow for its analysis, serving as a practical resource for scientists in the pharmaceutical field.

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